

An In-depth Technical Guide to the Chemical Properties of 2-(trimethoxysilyl)ethanethiol

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Compound of Interest

Compound Name: Ethanethiol, 2-(trimethoxysilyl)
Cat. No.: B1618341

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Introduction

2-(trimethoxysilyl)ethanethiol (CAS No. 7538-45-6) is a bifunctional organosilane molecule that serves as a crucial molecular bridge in materials science, nanotechnology, and surface chemistry.[1] Its unique structure, featuring a hydrolyzable trimethoxysilyl group at one end and a reactive thiol group at the other, allows it to covalently link inorganic substrates (such as glass, metals, and oxides) to organic materials and biomolecules. This dual reactivity makes it an indispensable tool for surface functionalization, nanoparticle stabilization, and the creation of self-assembled monolayers (SAMs), with significant applications in biosensors, drug delivery systems, and advanced catalytic platforms. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols relevant to research and development.

Core Chemical and Physical Properties

The fundamental properties of 2-(trimethoxysilyl)ethanethiol are summarized below. These values are essential for predicting its behavior in various chemical environments and for designing experimental procedures.



Property	Value	Reference(s)
IUPAC Name	2-trimethoxysilylethanethiol	[2]
CAS Number	7538-45-6	[1][3]
Molecular Formula	C5H14O3SSi	[2][3]
Molecular Weight	182.32 g/mol	[2]
Density	1.013 g/cm ³	[3]
Boiling Point	195.2 °C at 760 mmHg	[3]
Flash Point	71.8 °C	[3]
Vapor Pressure	0.596 mmHg at 25°C	[3]
pKa (Predicted)	10.46 ± 0.10	[3]
LogP	0.79430	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	5	[3]
Exact Mass	182.04329201 Da	[2][3]

Chemical Structure and Reactivity

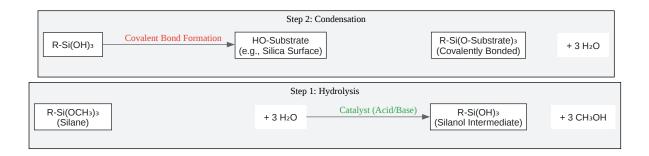
The utility of 2-(trimethoxysilyl)ethanethiol stems from its two distinct functional moieties, which can react independently under different conditions.

Reactivity of the Trimethoxysilyl Group: Hydrolysis and Condensation

The trimethoxysilyl group is the inorganic-reactive end of the molecule. In the presence of water, it undergoes hydrolysis to form reactive silanol intermediates (-Si-OH).[4][5] This reaction is often catalyzed by acid or base.[5] These silanol groups can then condense with hydroxyl groups on the surface of inorganic substrates (like silica, glass, or metal oxides) to



form stable, covalent siloxane (Si-O-Substrate) bonds. Alternatively, they can self-condense with other silanol molecules to form a cross-linked polysiloxane network.[5][6] This process is fundamental to its role as a surface coupling agent.



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Diagram 1: Hydrolysis and condensation pathway of the trimethoxysilyl group.

Reactivity of the Thiol Group: Surface Assembly

The thiol (-SH) group is a powerful functional group known for its strong affinity for the surfaces of noble metals, particularly gold, silver, and copper.[7] This interaction leads to the spontaneous formation of a highly ordered, crystalline-like molecular film known as a self-assembled monolayer (SAM).[8] The formation mechanism involves the oxidative addition of the S-H bond to the gold surface, resulting in a strong, semi-covalent gold-thiolate (Au-S) bond and the reductive elimination of hydrogen.[9] Van der Waals interactions between the adjacent alkyl chains further stabilize the assembly, causing the molecules to pack densely and tilt at a characteristic angle.

Diagram 2: Logical steps of self-assembled monolayer (SAM) formation on a gold surface.

Experimental Protocols



Detailed methodologies are crucial for the successful application of 2-(trimethoxysilyl)ethanethiol. The following sections outline representative protocols for its synthesis and analysis.

Synthesis Protocol: Nucleophilic Substitution

A common and reliable method for synthesizing 2-(trimethoxysilyl)ethanethiol is via the reaction of a halo-precursor with a thiolating agent like sodium hydrosulfide (NaSH).

Objective: To synthesize 2-(trimethoxysilyl)ethanethiol from 2-chloroethyltrimethoxysilane.

Materials:

- 2-chloroethyltrimethoxysilane
- Sodium hydrosulfide (NaSH) or another suitable sulfur source
- Anhydrous ethanol (or another suitable solvent)
- Standard reflux apparatus with a condenser and nitrogen inlet
- · Magnetic stirrer and heating mantle
- Rotary evaporator

Procedure:

- Setup: Assemble the reflux apparatus under a nitrogen atmosphere to prevent side reactions and ensure an inert environment.
- Reagent Preparation: Dissolve sodium hydrosulfide in anhydrous ethanol in the reaction flask with stirring.
- Reaction: Slowly add 2-chloroethyltrimethoxysilane dropwise to the stirred NaSH solution at room temperature.
- Reflux: After the addition is complete, heat the mixture to reflux and maintain for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin



Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

- Workup: After cooling to room temperature, filter the mixture to remove the sodium chloride byproduct.
- Purification: Remove the ethanol solvent from the filtrate using a rotary evaporator. The
 resulting crude product can be further purified by vacuum distillation to obtain pure 2(trimethoxysilyl)ethanethiol.

Analytical Methodologies

Accurate characterization is essential to confirm the purity and identity of the synthesized product.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for assessing purity and identifying volatile byproducts.[10]

Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
- · GC Conditions:
 - Column: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms).
 - Injector: Set to a temperature of 250°C.
 - Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at 10-15°C/min to a final temperature of 280°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.



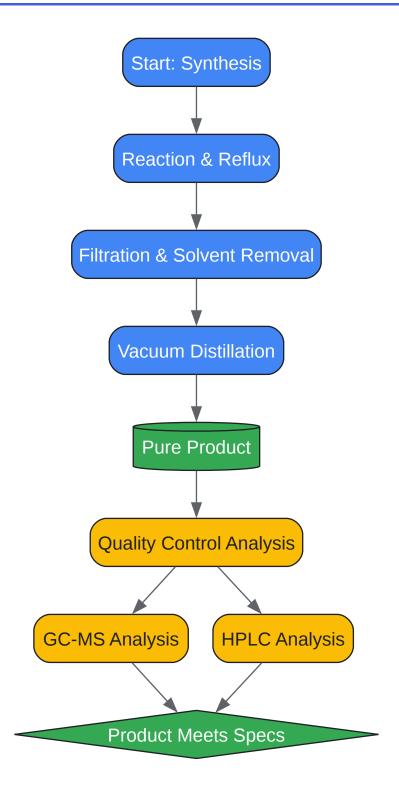
- Data Analysis: The primary peak should correspond to the target compound. Analyze the mass spectrum for characteristic fragments, such as those resulting from the loss of methoxy groups (-OCH₃) or cleavage of the Si-C bond.
- 2. High-Performance Liquid Chromatography (HPLC)

HPLC is used for non-volatile purity analysis and can be scaled for preparative purification.[1]

Protocol:

- System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.
- Column: A reverse-phase C18 column is typically suitable.[10]
- Mobile Phase: A gradient of acetonitrile and water is commonly used.[1] A small amount of acid (e.g., 0.1% formic acid for MS compatibility or phosphoric acid for UV) is often added to improve peak shape.[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a low wavelength (e.g., 210 nm) or ESI-MS in positive ion mode.
- Analysis: The purity is determined by integrating the peak area of the analyte relative to the total peak area in the chromatogram.





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Diagram 3: Experimental workflow for the synthesis and analysis of the compound.



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